1-Deoxysphingosine

Description

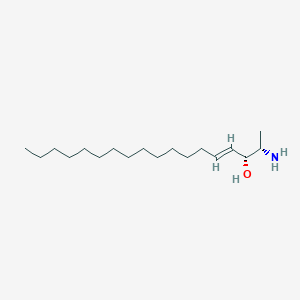

Structure

3D Structure

Properties

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREXGWPJFRJAJU-SWESGNQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Novel Lipid Class: Discovery and Initial Characterization of 1-Deoxysphingolipids

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The field of lipidomics has been significantly advanced by the identification of atypical lipid classes that challenge canonical metabolic pathways and unveil new biological functions. Among these are the 1-deoxysphingolipids (1-deoxySLs), a class of sphingolipids defined by the absence of the C1 hydroxyl group characteristic of their canonical counterparts.[1][2] This structural distinction prevents their degradation through standard catabolic pathways, leading to their accumulation and implication in a variety of metabolic and neurological disorders.[1] Initially considered merely as cytotoxic byproducts, recent discoveries have illuminated their role as signaling molecules, opening new avenues for therapeutic intervention. This guide provides a comprehensive overview of the discovery, biosynthesis, and initial characterization of 1-deoxysphingosine and its related compounds.

Discovery and Biosynthesis: A Tale of Substrate Promiscuity

The biosynthesis of 1-deoxySLs diverges from the canonical sphingolipid pathway at the very first step. The enzyme serine palmitoyltransferase (SPT), which normally catalyzes the condensation of L-serine and palmitoyl-CoA, exhibits substrate promiscuity.[1][3] Under certain conditions, such as mutations in SPT subunits (SPTLC1/SPTLC2) or altered substrate availability (low L-serine or high L-alanine levels), SPT can utilize L-alanine or L-glycine as a substrate instead of L-serine.[1][2][4]

When L-alanine is used, the product is 1-deoxysphinganine (doxSA), the precursor to other 1-deoxySLs.[1][5] When L-glycine is used, 1-deoxymethylsphinganine (B3091860) is formed.[1] This atypical synthesis is particularly significant in the context of the rare genetic disorder Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), where mutations in SPT lead to a pathological accumulation of neurotoxic 1-deoxySLs.[3][4] Elevated levels of these lipids are also found in patients with type 2 diabetes and metabolic syndrome, suggesting a broader role in metabolic diseases.[4][5]

Structural Characterization: Unveiling a Non-Canonical Double Bond

A pivotal moment in the characterization of 1-deoxySLs was the elucidation of the native structure of this compound (1-deoxySO). For a long time, it was assumed to possess a (4E) double bond, analogous to canonical sphingosine (B13886), which is introduced by the enzyme delta(4)-desaturase.[6] However, experimental evidence showed discrepancies.

Researchers supplemented HEK293 cells with isotope-labeled 1-deoxysphinganine and compared the resulting 1-deoxySO with a synthetic (4E) standard.[6] While the mass-to-charge ratio was identical, the compounds differed in their liquid chromatography retention times, indicating they were structural isomers.[6][7] Through a combination of advanced analytical techniques, including dimethyl disulfide (DMDS) derivatization and differential-mobility spectrometry combined with ozone-induced dissociation (DMS-OzID), the double bond in native 1-deoxySO was definitively identified at the (Δ14) position with a Z-configuration.[6][8] This discovery highlighted that 1-deoxySLs are metabolized differently than their canonical counterparts.[6]

Initial Functional Characterization: From Cytotoxicity to Cell Signaling

The initial characterization of 1-deoxySLs focused on their cytotoxicity. Lacking the C1-OH group, they cannot be phosphorylated by sphingosine kinases to form signaling molecules like sphingosine-1-phosphate (S1P), nor can they be broken down by the canonical lyase pathway.[1][2] This metabolic dead-end leads to their accumulation, causing a range of cellular dysfunctions.

Studies have shown that 1-deoxySLs induce endoplasmic reticulum (ER) stress, disrupt mitochondrial function, and trigger NLRP3 inflammasome activation.[4][5] They have also been shown to interfere with plasma membrane endocytosis and suppress anchorage-independent growth in cancer cells.[3][9]

More recently, a groundbreaking study identified 1-deoxysphingosines as physiological ligands for the nuclear hormone receptors NR2F1 and NR2F2 (also known as COUP-TF).[10] This discovery elevated 1-deoxySLs from toxic metabolites to a novel class of signaling lipids. The research demonstrated that 1-deoxysphingosines bind to the ligand-binding domains of NR2F1/2 and modulate their transcriptional activity at physiological concentrations.[10] This interaction is crucial for processes like cardiac and lymphatic cell development.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from the initial characterization of 1-deoxysphingolipids.

Table 1: Concentrations of 1-Deoxysphingolipids in Biological Systems

| Biological System | Condition | Analyte | Concentration | Reference |

| Human Plasma | Healthy | Total 1-deoxySLs | 0.1 - 0.3 µM | [11] |

| Human Plasma | HSAN1 Patients | Total 1-deoxySLs | Up to 1.2 µM | [11] |

| Human Plasma | Type 2 Diabetes | Total 1-deoxySLs | Elevated vs. Control | [4][5] |

| TIME Cells (in vitro) | Baseline | This compound | ~50 nM (0.05 pmole/10⁶ cells) | [10] |

| hESC-derived Cardiomyocytes (in vitro) | Day 7 Culture | This compound | ~680 nM (0.68 pmole/10⁶ cells) | [10] |

Table 2: Biochemical Parameters of this compound

| Parameter | Description | Value | Reference |

| Binding Affinity (Kd) | 1-deoxySO (Δ14Z) binding to NR2F1/2 | 126 nM | [10] |

| LD₅₀ (in vitro) | 1-deoxysphinganine in MEF cells | ~7 µM | [5] |

Key Experimental Protocols

1. Detection and Quantification by LC-MS/MS

-

Objective: To quantify 1-deoxysphingolipids in biological samples like plasma or cell extracts.

-

Methodology:

-

Lipid Extraction: Lipids are extracted from the sample using a solvent system (e.g., based on the methods of Bligh and Dyer or Folch). Isotope-labeled internal standards (e.g., D₃-1-deoxysphinganine) are added prior to extraction for accurate quantification.[8]

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a reverse-phase C18 column to separate different sphingoid bases based on their polarity.[8]

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[12]

-

Quantification: Analytes are detected using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each 1-deoxySL species are monitored. Quantification is achieved by comparing the peak area of the endogenous analyte to that of the co-eluting internal standard.[12]

-

2. Structural Elucidation of Double Bond Position via DMS-OzID

-

Objective: To determine the precise location of the carbon-carbon double bond in this compound.

-

Methodology:

-

Sample Preparation: Lipid extracts containing 1-deoxySO are prepared from cell cultures or tissues.[6]

-

Differential-Mobility Spectrometry (DMS): The ionized lipids are passed through a DMS cell, which separates ions based on their different mobility in high and low electric fields. This step can separate structural isomers that are not resolved by chromatography alone.[6]

-

Ozone-Induced Dissociation (OzID): The mass-selected ions are introduced into a collision cell containing ozone gas. The ozone reacts specifically at the site of the carbon-carbon double bond, inducing fragmentation.

-

MS² Analysis: The resulting fragment ions are analyzed by a second stage of mass spectrometry. The masses of the fragments are diagnostic of the original position of the double bond, allowing for unambiguous structural assignment.[6][8]

-

3. Click-Chemistry Based Detection for Ultrastructural Localization

-

Objective: To visualize the subcellular localization of 1-deoxySLs at high resolution.

-

Methodology:

-

Metabolic Labeling: Cells are incubated with an alkyne-containing analog of 1-deoxysphinganine (alkyne-doxSA). This analog is incorporated into cellular lipids through the endogenous metabolic machinery.[11]

-

Cell Fixation: Cells are fixed with aldehydes to preserve their ultrastructure.

-

"Golden-Click-Method" (GCM): The fixed cells are treated with a small, amphiphilic gold-containing probe that has an azide (B81097) group. A copper(I)-catalyzed azide-alkyne cycloaddition ("click reaction") occurs, covalently linking the gold probe to the alkyne-labeled lipids.[11]

-

Electron Microscopy (EM): The gold particles are electron-dense and can be visualized directly using transmission electron microscopy (TEM), revealing the precise location of the 1-deoxySLs within organelles like the ER, mitochondria, and lysosomes.[11]

-

Conclusion

The discovery and characterization of 1-deoxysphingolipids represent a paradigm shift in our understanding of sphingolipid metabolism and function. Originally identified as neurotoxic metabolites in HSAN1, their role has expanded to include involvement in metabolic diseases and, most surprisingly, as endogenous signaling molecules that regulate nuclear receptor activity. The development of sophisticated analytical techniques has been crucial in unraveling their unique chemical structure and subcellular distribution. For drug development professionals, the pathways governing 1-deoxySL synthesis and signaling offer novel targets for therapeutic intervention in a range of diseases, from rare genetic neuropathies to prevalent conditions like type 2 diabetes. Further research into their downstream effects and protein interactions will undoubtedly continue to uncover new facets of these enigmatic lipids.

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-deoxysphingolipid biosynthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells | bioRxiv [biorxiv.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Deoxysphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, biological signaling pathways, and relevant experimental methodologies for 1-Deoxysphingosine. This atypical sphingolipid is of increasing interest in the scientific community due to its association with various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced peripheral neuropathy.

Physicochemical Properties of this compound

This compound (deoxySO) is a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphingosine. This structural difference is fundamental to their metabolic fate and biological activity. They are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate.[1] The absence of the C1-OH group prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and associated cytotoxicity.[2]

Data on the physicochemical properties of this compound and its saturated counterpart, 1-Deoxysphinganine, are summarized below. It is important to note the existence of different isomers of this compound, primarily differing in the position and configuration of the double bond. The native form has been identified as having a cis (Z) double bond at position 14, while the commercially available synthetic standard often has a trans (E) double bond at position 4.[2][3]

| Property | This compound (m18:1(14Z)) - Native Form | This compound (m18:1(4E)) - Synthetic | 1-Deoxysphinganine (m18:0) - Saturated Form |

| Molecular Formula | C₁₈H₃₇NO[4] | C₁₈H₃₇NO[5] | C₁₈H₃₉NO[1] |

| Molecular Weight | 283.5 g/mol [4] | 283.5 g/mol [5] | 285.5 g/mol [1] |

| CAS Number | 2190487-94-4[4] | 193222-34-3[5] | 196497-48-0[1] |

| Appearance | - | Powder | Crystalline solid |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Solubility | DMF: 10 mg/mlDMSO: 2 mg/mlEthanol (B145695): miscible[4] | DMF: 10 mg/mlDMSO: 2 mg/mlEthanol: miscible[5] | DMF: 10 mg/mlDMSO: 2 mg/mlEthanol: miscible |

| Stability | ≥ 2 years at -20°C[4] | ≥ 1 year at -20°C[6] | ≥ 4 years at -20°C |

| Storage Temperature | -20°C[4] | -20°C | -20°C |

Signaling Pathways of this compound

The accumulation of 1-deoxysphingolipids has been linked to several pathological signaling cascades, primarily exerting neurotoxic and cytotoxic effects. Key pathways identified include the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and modulation of nuclear hormone receptor activity.

Neurotoxicity and Cytotoxicity Pathways

1-Deoxysphingolipids are known to be neurotoxic, a characteristic central to the pathology of HSAN1 and implicated in chemotherapy-induced neuropathy.[7] The proposed mechanisms involve:

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of 1-deoxysphinganine leads to the production of very-long-chain 1-deoxyceramides, which induces ER stress and activates the unfolded protein response, ultimately leading to cell toxicity.[8]

-

Mitochondrial Dysfunction: 1-deoxysphingolipids can accumulate in mitochondria, leading to swelling, fragmentation, and overall dysfunction, which can trigger apoptosis.[2]

-

NMDA Receptor Signaling: 1-deoxysphinganine has been shown to induce neurotoxicity by targeting N-methyl-D-aspartate receptor (NMDAR) signaling.[9] This can lead to an irreversible depolarization of the neuronal membrane potential.[9]

-

Cytoskeletal Disruption: These lipids can cause a rapid disruption of the neuronal cytoskeleton, further contributing to neurodegeneration.[9]

-

Inflammasome Activation: 1-deoxysphingolipids can cause the accumulation of autophagosomes and lysosomes, leading to the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[10]

Modulation of Nuclear Hormone Receptors

Recent studies have identified 1-deoxysphingosines as signaling molecules that can modulate the activity of nuclear hormone receptors. Specifically, they have been shown to:

-

Bind to COUP-TFs: 1-deoxysphingosines can bind to the ligand-binding domains of NR2F1/2 (COUP-TFs), which are critical for the development of the nervous system, heart, and lymphatic vessels.[11]

-

Regulate Gene Transcription: By binding to COUP-TFs, 1-deoxysphingosines can modulate their transcriptional activity at physiological concentrations, influencing cellular differentiation programs.[11][12] This suggests a role for these lipids beyond being merely toxic dead-end metabolites.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids, including this compound, in biological matrices.[13]

Objective: To extract and quantify total this compound from plasma or cell samples.

Materials:

-

Biological sample (plasma, cell pellet)

-

Internal Standard (e.g., C17-1-deoxysphingosine)

-

Chloroform, Methanol, Hydrochloric Acid (HCl), Ammonium (B1175870) Hydroxide

-

LC-MS/MS system with a C18 column

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of plasma or a cell pellet suspension, add a known amount of the internal standard.

-

For total this compound (free and N-acylated), perform acid/base hydrolysis. Add strong base (e.g., 10 M KOH in methanol) and incubate at an elevated temperature (e.g., 65°C) for several hours to overnight to cleave N-acyl chains.[14]

-

-

Lipid Extraction (Folch Method Variation):

-

Neutralize the hydrolyzed sample with a strong acid (e.g., HCl).

-

Add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly to create a single phase.

-

Induce phase separation by adding a smaller volume of water or a salt solution.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Wash the organic phase with an alkaline water solution to remove contaminants.

-

Dry the final organic phase under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of methanol/water mixtures with additives like formic acid or ammonium formate (B1220265) to improve ionization.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Parent Ion (Q1): The m/z of protonated this compound ([M+H]⁺).

-

Fragment Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation.

-

-

Monitor the specific MRM transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of this compound in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte.

-

Cytotoxicity Assay (MTT or LDH Release)

To assess the cytotoxic effects of this compound on a specific cell line (e.g., neuronal cells like SH-SY5Y or dorsal root ganglion neurons).

Objective: To determine the dose-dependent cytotoxicity of this compound.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in ethanol or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) release assay kit

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Plate reader

Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution. It may be necessary to complex the lipid with bovine serum albumin (BSA) for better solubility and delivery to the cells.[15]

-

Remove the old medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the treatment wells.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., ethanol/BSA) used for the highest dose of this compound.

-

Untreated Control: Cells in medium only.

-

Maximum Lysis Control (for LDH assay): Cells to be treated with a lysis buffer at the end of the experiment.

-

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

-

Viability/Cytotoxicity Measurement:

-

For MTT Assay (Measures Metabolic Activity):

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

For LDH Release Assay (Measures Membrane Integrity):

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mix according to the manufacturer's protocol. This measures the amount of LDH enzyme released from damaged cells into the medium.

-

Incubate as required by the kit.

-

Measure the absorbance at the specified wavelength.

-

-

-

Data Analysis:

-

Subtract the background absorbance (from medium-only wells).

-

Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the vehicle control.

-

Plot the percentage of viability/cytotoxicity against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

-

This guide provides foundational information for researchers working with this compound. Due to its complex biology and role in disease, further investigation into its properties and mechanisms of action is crucial for developing potential therapeutic interventions.

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound powder Avanti Polar Lipids [sigmaaldrich.com]

Elucidation of the 1-Deoxysphingosine Biosynthetic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidation of the 1-deoxysphingosine (doxSO) biosynthetic pathway. It covers the core enzymatic reactions, catabolic processes, and the analytical and experimental methodologies used to investigate these atypical sphingolipids. The guide is intended for researchers, scientists, and drug development professionals interested in the metabolism and pathological significance of 1-deoxysphingolipids.

Introduction to 1-Deoxysphingolipids

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphingosine (B13886) and sphinganine.[1][2] This structural difference has profound implications for their metabolism and biological function. Unlike canonical sphingolipids, deoxySLs cannot be phosphorylated at the C1 position to form signaling molecules like sphingosine-1-phosphate (S1P), nor can they be degraded by the canonical catabolic pathway via S1P lyase.[3][4] Consequently, they are considered metabolic "dead-end" products that can accumulate to toxic levels.[3]

Elevated levels of deoxySLs have been implicated in a range of pathologies, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1), a rare inherited disorder characterized by progressive sensory loss.[5][6] Furthermore, increased plasma concentrations of deoxySLs are associated with type 2 diabetes and its complications, including diabetic neuropathy.[1][7][8][9] The neurotoxic and cytotoxic effects of these lipids are a subject of intense research.[10][11]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a deviation from the canonical sphingolipid synthesis pathway, originating from the promiscuous substrate specificity of the enzyme serine palmitoyltransferase (SPT).

The Key Enzyme: Serine Palmitoyltransferase (SPT)

The first and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by serine palmitoyltransferase (SPT), an enzyme complex located in the endoplasmic reticulum.[12] The canonical reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. However, under certain conditions, SPT can utilize L-alanine as an alternative substrate to L-serine.[2][4]

The SPT enzyme complex in mammals is a heterotrimer consisting of two main subunits, SPTLC1 and SPTLC2, and a third subunit, SPTLC3, which influences the acyl-CoA substrate specificity.[5] Mutations in the SPTLC1 and SPTLC2 genes are the genetic basis of HSAN1 and lead to a shift in substrate preference, favoring L-alanine and resulting in the overproduction of 1-deoxysphingolipids.[5][13] Even the wild-type enzyme can produce deoxySLs, particularly under conditions of low serine or high alanine (B10760859) availability.[5]

Formation of 1-Deoxysphinganine and Downstream Metabolites

When SPT utilizes L-alanine instead of L-serine, the initial product is 1-deoxysphinganine (deoxySA).[2] This reaction is the committed step to the deoxySL pathway.

Following its synthesis, 1-deoxysphinganine can be further metabolized by the same enzymes that act on canonical sphingoid bases. It is acylated by ceramide synthases (CerS) to form 1-deoxydihydroceramides (deoxyDHCer).[10] These can then be desaturated by dihydroceramide (B1258172) desaturase (DES) to produce 1-deoxyceramides (deoxyCer). Finally, the catabolism of 1-deoxyceramides by ceramidases yields this compound (deoxySO).[3]

Catabolism of 1-Deoxysphingolipids

For a long time, 1-deoxysphingolipids were considered metabolically inert due to the absence of the C1-hydroxyl group, which is essential for their degradation via the canonical sphingolipid catabolic pathway. However, recent research has unveiled a novel catabolic pathway involving cytochrome P450 enzymes.

The Role of Cytochrome P450 Enzymes

Studies have shown that 1-deoxysphingolipids can be hydroxylated by enzymes of the cytochrome P450 family, specifically the CYP4F subfamily.[3][9][14] This hydroxylation initiates a cascade of reactions that ultimately leads to the degradation of these toxic lipids. The identification of these downstream metabolites has provided new insights into the cellular mechanisms for detoxifying 1-deoxysphingolipids.

Quantitative Data

The accumulation of 1-deoxysphingolipids is a hallmark of both HSAN1 and type 2 diabetes. The following tables summarize representative quantitative data from various studies.

| Analyte | Healthy Controls (µM) | Type 2 Diabetes Patients (µM) | Reference |

| 1-Deoxysphinganine (deoxySA) | 0.06 ± 0.03 | 0.11 ± 0.06 | [9] |

| This compound (deoxySO) | 0.12 ± 0.05 | 0.24 ± 0.16 | [9] |

| Total 1-Deoxydihydroceramides | 5.195 pmol/100 µL | 8.939 pmol/100 µL | [1] |

Table 1: Plasma Levels of 1-Deoxysphingolipids in Healthy Controls vs. Type 2 Diabetes Patients.

| Analyte | Healthy Controls (µM) | HSAN1 Patients (µM) | Reference |

| Total 1-Deoxysphingolipids | 0.1 - 0.3 | up to 1.2 | [10][15] |

Table 2: Plasma Levels of Total 1-Deoxysphingolipids in Healthy Controls vs. HSAN1 Patients.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced analytical and cell-based experimental techniques.

Quantification of 1-Deoxysphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids, including 1-deoxysphingolipids.

Sample Preparation (from Plasma):

-

Internal Standard Spiking: To a plasma sample (e.g., 100 µL), add a known amount of a stable isotope-labeled internal standard (e.g., d7-sphinganine).

-

Hydrolysis (for total deoxySL measurement): Add strong acid (e.g., HCl) and heat to hydrolyze N-acyl linkages, releasing the free sphingoid bases. Neutralize with a strong base (e.g., NaOH).

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE) to separate the lipids from the aqueous phase.

-

Derivatization (optional but recommended for improved chromatographic separation and ionization): The extracted lipids can be derivatized, for example, with o-phthalaldehyde (B127526) (OPA) for fluorescence detection.

-

Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of solvents such as methanol, water, and formic acid to separate the different sphingoid bases.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third, which provides high specificity and sensitivity.

In Vitro Serine Palmitoyltransferase (SPT) Assay with L-Alanine

This assay measures the activity of SPT in producing 1-deoxysphinganine from L-alanine.

Materials:

-

Cell lysate or microsomal fraction containing SPT

-

Reaction buffer (e.g., HEPES buffer, pH 8.0)

-

Substrates: Palmitoyl-CoA and L-alanine (can be radiolabeled, e.g., [³H]L-alanine, or unlabeled for MS detection)

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

Stop solution (e.g., chloroform/methanol)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PLP, and the cell lysate/microsomal fraction.

-

Pre-incubation: Incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate Reaction: Add the substrates, palmitoyl-CoA and L-alanine, to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as a chloroform/methanol mixture, which also serves to extract the lipids.

-

Product Detection:

-

Radiolabeled Substrate: If a radiolabeled substrate was used, the product can be separated by thin-layer chromatography (TLC) and quantified by scintillation counting.

-

Unlabeled Substrate: The product can be quantified by LC-MS/MS as described in the previous section.

-

Cell Culture Models

Cell culture models are invaluable for studying the metabolism and cytotoxicity of 1-deoxysphingolipids.

Experimental Design:

-

Cell Line Selection: Choose a relevant cell line, such as a neuronal cell line for neurotoxicity studies or a cell line overexpressing a mutant form of SPT.

-

Treatment: Treat the cells with exogenous 1-deoxysphinganine or this compound to study their effects. Alternatively, manipulate the culture medium by lowering the serine concentration and/or increasing the alanine concentration to induce endogenous production of deoxySLs.

-

Metabolic Labeling: Use stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled alanine or palmitate) to trace the metabolic fate of these molecules.

-

Analysis: After the treatment period, harvest the cells and analyze the lipid content by LC-MS/MS. Cell viability, apoptosis, and other cellular parameters can also be assessed.

Signaling Pathways and Cellular Effects of 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids has been shown to disrupt several cellular signaling pathways, leading to cytotoxicity and apoptosis.

Neurotoxicity and NMDA Receptor Signaling

In neurons, 1-deoxysphingolipids have been shown to induce neurotoxicity by affecting N-methyl-D-aspartate (NMDA) receptor signaling.[11][16] This can lead to an influx of calcium, excitotoxicity, and ultimately neuronal cell death.

Induction of Apoptosis

1-Deoxysphingolipids can induce apoptosis through various mechanisms, including the activation of caspases and the induction of endoplasmic reticulum (ER) stress.[10] The precise signaling cascades are still under investigation but may involve the modulation of protein kinase C (PKC) activity.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has revealed a critical metabolic branch with significant implications for human health. The identification of serine palmitoyltransferase as the key enzyme and the discovery of a novel catabolic pathway involving cytochrome P450 enzymes have opened up new avenues for therapeutic intervention in diseases associated with elevated 1-deoxysphingolipid levels.

Future research will likely focus on:

-

A more detailed characterization of the kinetic properties of human SPT with L-alanine as a substrate.

-

The elucidation of the complete enzymatic cascade involved in the CYP4F-mediated degradation of 1-deoxysphingolipids.

-

A deeper understanding of the downstream signaling pathways affected by these toxic lipids.

-

The development of specific inhibitors of 1-deoxysphingolipid synthesis or enhancers of their degradation as potential therapeutic agents for HSAN1 and diabetic neuropathy.

This guide provides a solid foundation for researchers and clinicians working in this exciting and rapidly evolving field. The continued investigation of 1-deoxysphingolipid metabolism will undoubtedly lead to a better understanding of their role in disease and the development of novel therapeutic strategies.

References

- 1. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. tandfonline.com [tandfonline.com]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HSAN1 mutations in serine palmitoyltransferase reveal a close structure-function-phenotype relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Serine Palmitoyltransferase in 1-Deoxysphingosine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine Palmitoyltransferase (SPT) is the foundational enzyme in the de novo biosynthesis of sphingolipids, a critical class of lipids involved in cellular structure and signaling. While its canonical function involves the condensation of L-serine (B559523) and palmitoyl-CoA, SPT exhibits substrate promiscuity that leads to the synthesis of atypical, neurotoxic sphingolipids. This guide provides an in-depth examination of the enzymatic mechanism by which SPT synthesizes 1-deoxysphingolipids, particularly 1-deoxysphingosine (1-deoxySO). We will explore the factors that govern this alternative substrate utilization, its pathological implications in diseases such as Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), and present detailed experimental protocols for its study.

Serine Palmitoyltransferase: The Gatekeeper of Sphingolipid Synthesis

The synthesis of all sphingolipids begins with a rate-limiting reaction catalyzed by Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum.[1] The mammalian SPT is a multimeric complex, minimally a heterodimer of SPTLC1 and SPTLC2 subunits.[1] Its activity and substrate specificity are further modulated by a third subunit, SPTLC3, and smaller regulatory subunits, SPTSSA (ssSPTa) and SPTSSB, as well as by inhibitory proteins like the ORMDLs.[2][3]

The Canonical Reaction: Formation of Canonical Sphingoid Bases

In its primary role, SPT catalyzes the condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA (C16:0). This reaction yields 3-ketodihydrosphingosine, which is rapidly reduced to dihydrosphingosine (sphinganine). Sphinganine (B43673) serves as the backbone for all canonical sphingolipids, which are characterized by a C1 hydroxyl group essential for their subsequent metabolism into complex sphingolipids (e.g., ceramides, sphingomyelin, gangliosides) and for their eventual degradation.[4]

The Atypical Reaction: Synthesis of 1-Deoxysphingolipids

SPT is not entirely specific to L-serine. It can utilize other amino acids as substrates, a promiscuity that leads to the formation of atypical sphingolipids.[5][6] The most significant of these alternative substrates is L-alanine.

The Formation of 1-Deoxysphinganine and this compound

When SPT condenses L-alanine with palmitoyl-CoA, it produces 1-deoxysphinganine (m18:0).[7] The critical distinction of this molecule is the absence of the C1-hydroxyl group, which is replaced by a hydrogen atom.[5] Like its canonical counterpart, 1-deoxysphinganine can be N-acylated by ceramide synthases to form 1-deoxyceramides. These can then be acted upon by ceramidases to yield this compound (1-deoxySO).[5]

The lack of the C1-OH group has profound metabolic consequences. 1-deoxySO cannot be phosphorylated by sphingosine (B13886) kinases to form this compound-1-phosphate. This prevents its degradation by the canonical S1P-lyase pathway, leading to the irreversible accumulation of these neurotoxic metabolites within the cell.[5][8]

Factors Driving 1-Deoxysphingolipid Synthesis

The shift in SPT's substrate preference from serine to alanine (B10760859) is not random. It is driven by specific genetic and metabolic conditions.

-

Genetic Mutations (HSAN1): Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) is an autosomal dominant disorder caused by missense mutations in the SPTLC1 or SPTLC2 genes.[4][9] These mutations induce a conformational change in the enzyme's active site, increasing its affinity for L-alanine and leading to a "gain-of-function" that results in the pathological accumulation of 1-deoxysphingolipids.[9][10] This accumulation is directly responsible for the neurotoxic effects observed in patients.[9]

-

Substrate Availability: Even in the absence of mutations, the relative concentrations of L-serine and L-alanine can influence SPT's substrate choice. Conditions of L-serine restriction or high L-alanine levels can drive the synthesis of 1-deoxysphingolipids by the wild-type enzyme.[6][11] This has been identified as a metabolic liability in certain cancer cells, where serine availability is limited, leading to the production of cytotoxic 1-deoxySLs that can impair tumor growth.[11][12]

Quantitative Data on 1-Deoxysphingolipid Production

The pathological relevance of 1-deoxysphingolipids is underscored by their dramatically elevated levels in HSAN1 patients and their modulation by therapeutic interventions.

| Condition | Analyte | Matrix | Fold Change / Effect | Reference(s) |

| HSAN1 Patient vs. Healthy Control | 1-deoxysphinganine (m18:0) | Lymphoblasts | Significantly increased | [9] |

| HSAN1 Patient vs. Healthy Control | 1-deoxymethylsphinganine (m17:0) | Lymphoblasts | Significantly increased | [9] |

| HSAN1 Patient (C133Y mutation) vs. Healthy Control | Deoxysphingoid bases (dSLs) | Plasma | Highly elevated | [4] |

| HSAN1 Mouse Model (Oral L-serine supplementation) | Deoxysphingoid bases (dSLs) | Plasma | Markedly decreased levels | [4] |

| Human HSAN1 Patients (Oral L-serine supplementation) | Deoxysphingoid bases (dSLs) | Plasma | Significantly decreased levels | [4] |

| Cancer Cells (Serine/Glycine restricted diet) | Deoxysphingolipids | Tumor | Significant accumulation | [11][12] |

| Fibroblasts (Treated with Myriocin - SPT inhibitor) | Sphingolipid species | Cells | General reduction in sphingolipid synthesis, demonstrating assay utility for inhibitors | [13][14] |

Experimental Protocols

Studying the role of SPT in 1-deoxySO synthesis requires robust methods for measuring enzyme activity and quantifying the resulting lipid products.

Protocol: Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a common method for measuring SPT activity in cell lysates or microsomal fractions by monitoring the incorporation of a labeled substrate.

A. Sample Preparation

-

Total Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer (e.g., 100 mM HEPES pH 8.0, 0.5 mM EDTA, protease inhibitors).[15]

-

Homogenize cells via sonication or Dounce homogenization on ice.[15]

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[15] The supernatant is the total cell lysate.

-

Determine protein concentration using a standard method like BCA.[15]

-

-

Microsomal Fraction (Enriched SPT):

-

Following homogenization, centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.[15]

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.[15]

-

The resulting pellet is the microsomal fraction. Resuspend in an appropriate buffer and determine protein concentration.[15]

-

B. Assay Methods

Three primary methods are used, varying in sensitivity and complexity.

-

Radioactive Assay (Traditional):

-

Principle: Measures the incorporation of radiolabeled L-serine (e.g., [³H]-serine or [¹⁴C]-serine) into the lipid product, 3-ketodihydrosphingosine (3KDS).[16][17]

-

Reaction Mix: Prepare a master mix containing buffer (e.g., 50 mM HEPES pH 8.0), pyridoxal 5'-phosphate (PLP, ~20 µM), DTT (~25 mM), EDTA (~2 mM), palmitoyl-CoA (~100 µM), and radiolabeled L-serine.[17]

-

Procedure:

-

Incubate cell lysate or microsomes (50-100 µg protein) with the reaction mix.

-

Start the reaction by warming to 37°C and incubate for 30-60 minutes.[17]

-

Stop the reaction by adding a solvent like alkaline methanol.[17]

-

Extract total lipids using a chloroform/methanol-based extraction.

-

Separate the radiolabeled product from unreacted serine using Thin-Layer Chromatography (TLC).[15]

-

Quantify the radioactivity in the product spot using liquid scintillation counting.[16]

-

-

-

HPLC-Based Fluorescence Assay (Higher Sensitivity):

-

Principle: The 3KDS product is chemically reduced to sphinganine, which is then derivatized with a fluorescent tag (e.g., o-phthalaldehyde, OPA) for detection.[15][16]

-

Procedure:

-

Perform the enzymatic reaction as above using non-radiolabeled L-serine.

-

Stop the reaction and extract lipids.

-

Reduce the 3KDS in the extract to sphinganine using sodium borohydride (B1222165) (NaBH₄).[16]

-

Derivatize the resulting sphinganine with OPA.[15]

-

Analyze the derivatized product by reverse-phase HPLC with a fluorescence detector.[15]

-

Quantify using a standard curve of known sphinganine concentrations.[15]

-

-

-

LC-MS/MS-Based Assay (Most Specific & Sensitive):

-

Principle: Directly measures the mass of the 3KDS product, offering the highest specificity and sensitivity.[15]

-

Procedure:

-

Perform the enzymatic reaction as in the HPLC method.

-

Stop the reaction and extract lipids, adding a suitable internal standard (e.g., isotopically labeled sphinganine).

-

Analyze the lipid extract directly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify 3KDS by comparing its signal to the internal standard.

-

-

References

- 1. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral l-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids. [folia.unifr.ch]

- 11. SERIneALanine Killer: SPT promiscuity inhibits tumour growth via intra-tumoral deoxysphingolipid production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

1-Deoxysphingosine metabolism in mammalian cells

An In-depth Technical Guide to 1-Deoxysphingosine Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids implicated in the pathology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, the absence of a C1-hydroxyl group in deoxySLs prevents their degradation through the conventional catabolic pathway, leading to their accumulation and subsequent cellular toxicity.[1][3][4] This guide provides a comprehensive overview of the metabolism of this compound (1-deoxySO), the central molecule in this class, within mammalian cells. It details its synthesis, recently discovered degradation pathways, and its role in cellular signaling. This document also includes structured tables of quantitative data, detailed experimental protocols for the study of 1-deoxySO, and visualizations of key metabolic and signaling pathways to serve as a valuable resource for researchers in the field.

Introduction to 1-Deoxysphingolipids

Sphingolipid biosynthesis traditionally begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1] However, SPT can alternatively use L-alanine as a substrate, leading to the formation of 1-deoxysphinganine (doxSA), the precursor of all deoxySLs.[1][4][5] These atypical sphingolipids lack the C1-hydroxyl group that is crucial for their conversion into complex sphingolipids and for their canonical degradation.[1][3][4] Consequently, they were long considered to be "dead-end" metabolites that accumulate in cells, causing cytotoxicity.[1] Pathologically elevated levels of 1-deoxySLs are a hallmark of the inherited neuropathy HSAN1 and are also observed in patients with type 2 diabetes, where they may contribute to diabetic sensory polyneuropathy.[1]

Metabolism of this compound

Synthesis of this compound

The synthesis of 1-deoxySO begins with the promiscuous activity of the enzyme serine palmitoyltransferase (SPT). Under conditions of low serine availability or in the presence of certain SPT mutations (as seen in HSAN1), the enzyme utilizes L-alanine instead of L-serine, condensing it with palmitoyl-CoA to form 1-deoxysphinganine (doxSA).[1][3][4] DoxSA is then N-acylated to form 1-deoxydihydroceramides, which are subsequently desaturated to produce 1-deoxyceramides.[6] Unlike canonical sphingolipids where the double bond is introduced at the Δ4 position, the desaturation of 1-deoxydihydroceramides in mammalian cells predominantly occurs at the Δ14 position, resulting in a Z-configuration (14Z).[2][7] Finally, the action of ceramidases on 1-deoxyceramides releases this compound (1-deoxySO).[7]

Figure 1: De novo synthesis pathway of this compound.

Degradation of this compound

For a long time, 1-deoxySLs were considered non-degradable due to the absence of the C1-hydroxyl group, which prevents phosphorylation by sphingosine (B13886) kinases and subsequent cleavage by sphingosine-1-phosphate lyase.[1][7] However, recent studies have identified a novel metabolic pathway for their degradation. This pathway involves a series of hydroxylation and desaturation reactions mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP4F subfamily.[1] This metabolic conversion is significantly slower compared to the degradation of canonical sphingolipids.[1] The identified downstream metabolites include hydroxylated and polyunsaturated forms of 1-deoxySLs, which are likely intermediates in a detoxification process aimed at increasing their water solubility for excretion.[1][4]

Figure 2: Degradation pathway of this compound.

Signaling and Cellular Effects of this compound

The accumulation of 1-deoxySLs has been linked to a variety of cytotoxic effects, including the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and disruption of the actin cytoskeleton.[5][8] More recently, 1-deoxysphingosines have been identified as signaling molecules that can modulate the activity of nuclear hormone receptors. Specifically, they have been shown to bind to and activate the COUP-TF nuclear receptors (NR2F1/2), which are critical for the development of the nervous system, heart, and lymphatic vessels.[9] This interaction suggests that 1-deoxySLs may have physiological functions at non-toxic concentrations.[9] Furthermore, 1-deoxySLs have been shown to trigger NLRP3 inflammasome activation and to cause the accumulation of autophagosomes and lysosomes.[5]

Figure 3: Signaling pathways and cellular effects of this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism and its effects.

Table 1: Cellular Concentrations and Cytotoxicity of 1-Deoxysphingolipids

| Parameter | Value | Cell Type/System | Reference |

| LD50 of 1-deoxysphinganine (doxSA) | 7 µM | Mouse Embryonic Fibroblasts (MEFs) | [5] |

| Intracellular this compound concentration | 50 nM (0.05 pmol/10^6 cells) | Telomerase-immortalized human microvascular endothelium (TIME) cells | [9] |

| This compound concentration in differentiating cardiomyocytes (day 7) | 680 nM (0.68 pmol/10^6 cells) | Human ESC-derived cardiomyocytes | [9] |

| Total plasma levels of deoxySLs in healthy individuals | 0.1 - 0.3 µM | Human plasma | [10] |

| Total plasma levels of deoxySLs in HSAN1 patients | Up to 1.2 µM | Human plasma | [10] |

Table 2: Enzyme Kinetics of Serine Palmitoyltransferase (SPT)

| Substrate | Km | Vmax/kcat | Conditions | Reference |

| L-Serine | 128 ± 51 mM | kcat = 0.200 ± 0.070 s-1 | 0.2 mM PLP, 2–20 mM L-serine, 0.01–2 mM palmitoyl-CoA | [11][12] |

| Palmitoyl-CoA | 1.6 ± 0.7 mM | kcat = 0.200 ± 0.070 s-1 | 0.2 mM PLP, 2–20 mM L-serine, 0.01–2 mM palmitoyl-CoA | [11][12] |

| L-Serine | 58.1 ± 5.5 mM | kcat = 0.112 ± 0.004 s-1 | 1 mM PLP, 2–200 mM L-serine, 0.01–5 mM palmitoyl-CoA | [11][12] |

| Palmitoyl-CoA | 0.72 ± 0.08 mM | kcat = 0.112 ± 0.004 s-1 | 1 mM PLP, 2–200 mM L-serine, 0.01–5 mM palmitoyl-CoA | [11][12] |

| L-Serine | 1.2 mM | Not specified | HEK293 cell microsomes | [13] |

Experimental Protocols

Cell Culture and Metabolic Labeling

This protocol is adapted from studies investigating 1-deoxySL metabolism.[1]

Figure 4: Experimental workflow for metabolic labeling of 1-deoxysphingolipids.

-

Cell Seeding and Culture: Seed mammalian cells (e.g., Mouse Embryonic Fibroblasts (MEFs) or HEK293 cells) in appropriate culture vessels and grow in standard culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C and 5% CO2 until they reach the desired confluency (e.g., 70%).[1][10]

-

Preparation of Labeled Precursors: Prepare a stock solution of the isotope-labeled 1-deoxySL precursor (e.g., deuterium-labeled 1-deoxysphinganine, d3-deoxySA) in ethanol.

-

Metabolic Labeling: Treat the cells with the labeled precursor at a final concentration typically in the low micromolar range (e.g., 1 µM).[1]

-

Incubation: Incubate the cells for a specified period (e.g., 2 to 48 hours) to allow for the uptake and metabolism of the labeled precursor.[1]

-

Cell Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization.

-

Lipid Extraction: Perform lipid extraction from the cell pellet using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

-

Analysis: Analyze the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled 1-deoxySLs and their metabolites.[1]

Quantification of 1-Deoxysphingolipids by LC-MS/MS

This protocol provides a general framework for the analysis of 1-deoxySLs.[1][14]

-

Chromatographic Separation: Separate the extracted lipids on a C8 or C18 reverse-phase HPLC column.[14]

-

Mass Spectrometry: Analyze the eluting lipids using a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]

-

Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, use specific precursor-to-product ion transitions for each 1-deoxySL species. The collision energy should be optimized for each transition using authentic standards.[14]

-

Data Analysis: Quantify the endogenous 1-deoxySLs by comparing their peak areas to those of a standard curve generated with known amounts of synthetic 1-deoxySL standards. Internal standards (e.g., isotope-labeled) should be used to correct for variations in extraction efficiency and instrument response.

Dimethyl Disulfide (DMDS) Derivatization for Double Bond Localization

This method is used to determine the position of the double bond in this compound.[7]

-

Sample Preparation: To the dried lipid extract, add 100 µl of dimethyl disulfide and 20 µl of iodine in diethyl ether (60 mg/ml).[7]

-

Reaction: Agitate the mixture for 16 hours at 35°C.[7]

-

Quenching and Extraction: Quench the reaction with 100 µl of 5% aqueous sodium thiosulfate. Extract the derivatized lipids with 200 µl of hexane (B92381).[7]

-

Analysis: Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for direct infusion or LC-MS analysis. The fragmentation pattern of the DMDS adduct in MS/MS reveals the location of the original double bond.[7]

Conclusion and Future Directions

The study of this compound metabolism has evolved significantly, moving from the concept of inert, toxic byproducts to the recognition of a complex and regulated metabolic network with signaling implications. The discovery of a CYP450-mediated degradation pathway opens up new avenues for therapeutic intervention in diseases characterized by elevated 1-deoxySL levels.[1] Furthermore, the identification of 1-deoxySLs as ligands for nuclear receptors suggests a more nuanced physiological role for these lipids.[9] Key areas for future research include the precise elucidation of the enzymatic steps in the degradation pathway, the determination of the kinetic parameters of SPT with alanine (B10760859) in mammalian systems, and a deeper understanding of the downstream consequences of COUP-TF activation by 1-deoxysphingosines. Answering these questions will be critical for the development of targeted therapies for HSAN1, diabetic neuropathy, and other associated metabolic disorders.

References

- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of HSAN1- and T2DM-associated 1-deoxy-sphingolipids inhibits the migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Subcellular Landscape of 1-Deoxysphingosine: A Technical Guide for Researchers

An in-depth exploration of the subcellular localization of 1-deoxysphingosine (1-doxSO) and its precursors, detailing its accumulation in various organelles and the profound implications for cellular function and pathology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, quantitative data, experimental methodologies, and key signaling pathways associated with this atypical sphingolipid.

Introduction

1-Deoxysphingolipids (deoxySLs), including this compound (1-doxSO), are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their conversion into complex sphingolipids and their degradation through the canonical pathway, leading to their accumulation within cells. Elevated levels of deoxySLs are associated with several pathological conditions, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy. Understanding the subcellular distribution of these lipids is crucial for elucidating the mechanisms of their cytotoxicity and for the development of targeted therapeutic strategies. This technical guide summarizes the current knowledge on the subcellular localization of 1-doxSO, provides quantitative data where available, details key experimental protocols for its study, and visualizes its impact on cellular signaling pathways.

Subcellular Distribution of this compound and its Precursors

The subcellular localization of 1-deoxysphinganine (doxSA), the metabolic precursor to all deoxySLs, has been a primary focus of research to understand the initial sites of action and toxicity. Studies utilizing fluorescently tagged analogs and subcellular fractionation have revealed a distinct distribution pattern across various organelles.

Quantitative and Qualitative Localization Data

While comprehensive quantitative data across all organelles remains an area of active investigation, a combination of quantitative and qualitative findings from various studies provides a clear picture of 1-doxSO and its precursor's subcellular hotspots.

| Organelle | Localization of 1-Deoxysphinganine (doxSA) / this compound (1-doxSO) | Cell Type(s) | Quantitative Data | Reference(s) |

| Mitochondria | Prominent and rapid accumulation of doxSA. | Mouse Embryonic Fibroblasts (MEFs) | Qualitative: Strong fluorescence signal observed within 5 minutes of treatment.[1] | [1] |

| Endoplasmic Reticulum (ER) | Accumulation of doxSA, leading to ER stress. | MEFs, Retinal Organoids | Qualitative: Observed localization, particularly at toxic concentrations.[1] | [1] |

| Golgi Apparatus | Perinuclear colocalization of doxSA. | MEFs | Qualitative: Colocalization with Golgi protein marker giantin.[1] | [1] |

| Nucleus | Accumulation of 1-doxSO. | Telomerase-Immortalized Human Microvascular Endothelium (TIME) cells | Quantitative: >50% of total cellular 1-doxSO (0.05 pmol/10⁶ cells).[2] | [2] |

| Cytosol | Presence of 1-doxSO. | TIME cells | Quantitative: <50% of total cellular 1-doxSO.[2] | [2] |

Key Experimental Protocols

The elucidation of 1-doxSO's subcellular localization relies on a combination of advanced microscopy and biochemical techniques. Below are detailed protocols for two key experimental approaches.

Fluorescence Microscopy of Alkyne-Tagged 1-Deoxysphinganine (alkyne-doxSA) using Click Chemistry

This method allows for the direct visualization of doxSA distribution within cells.

Materials:

-

Alkyne-1-deoxysphinganine (alkyne-doxSA)

-

Mammalian cell line of interest (e.g., MEFs)

-

Cell culture medium and supplements

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Click reaction buffer (e.g., 100 mM HEPES, pH 7.4)

-

Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Labeling:

-

Seed cells on glass coverslips in a multi-well plate and culture to the desired confluency.

-

Prepare a stock solution of alkyne-doxSA in a suitable solvent (e.g., ethanol).

-

Dilute the alkyne-doxSA stock in pre-warmed cell culture medium to the final desired concentration (e.g., 0.1 µM for non-toxic labeling or 1 µM for studying toxic effects).[1]

-

Incubate the cells with the alkyne-doxSA containing medium for the desired time (e.g., 5 minutes to 24 hours).[1]

-

-

Fixation and Permeabilization:

-

Aspirate the labeling medium and wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with antibodies against intracellular epitopes. Wash three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

-

Azide-fluorophore (e.g., 5 µM final concentration)

-

CuSO₄ (e.g., 1 mM final concentration)

-

THPTA (e.g., 5 mM final concentration)

-

Freshly prepared sodium ascorbate (e.g., 50 mM final concentration) in click reaction buffer.

-

-

Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Subcellular Fractionation and LC-MS/MS Analysis of 1-Deoxysphingolipids

This biochemical approach provides quantitative data on the abundance of 1-doxSO and its metabolites in different organelles.

Materials:

-

Cultured cells or tissue sample

-

Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, with protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Sucrose solutions for density gradient centrifugation

-

Lipid extraction solvents (e.g., methanol (B129727), chloroform (B151607), formic acid)

-

Internal standards (e.g., D3-deoxysphinganine)

-

LC-MS/MS system

Protocol:

-

Cell Homogenization:

-

Harvest and wash cells in ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed, as monitored by microscopy.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

-

(Optional) For further separation of ER and Golgi, the microsomal pellet can be subjected to a sucrose density gradient centrifugation.

-

-

Lipid Extraction from Fractions:

-

To each subcellular fraction, add a known amount of an appropriate internal standard (e.g., D3-deoxysphinganine).

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. A common method involves adding a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Separate the lipids using a gradient of appropriate mobile phases (e.g., water/methanol/formic acid and acetonitrile/formic acid).

-

Detect and quantify 1-doxSO and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion masses.

-

Normalize the detected amount of each lipid to the amount of the internal standard and the protein content of the respective fraction.

-

Signaling Pathways and Logical Relationships

The subcellular accumulation of 1-doxSO and its precursors has significant consequences for cellular signaling, primarily through the induction of organelle-specific stress responses and interaction with nuclear receptors.

1-Deoxysphingolipid-Induced Unfolded Protein Response (UPR)

The accumulation of 1-deoxysphinganine and its N-acylated metabolites in the endoplasmic reticulum disrupts protein folding homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).

Caption: 1-doxSLs induce ER stress, activating the three arms of the UPR.

This compound as a Ligand for COUP-TF Nuclear Receptors

Recent evidence suggests that 1-deoxysphingosines can act as signaling molecules by binding to and modulating the activity of the orphan nuclear receptors COUP-TF1 (NR2F1) and COUP-TF2 (NR2F2).

References

The Physiological Role of 1-Deoxysphingosine: A Technical Guide for Researchers

December 19, 2025

Abstract

1-Deoxysphingosine (1-doxSO) and its precursor, 1-deoxysphinganine (1-doxSA), collectively known as 1-deoxysphingolipids (1-deoxySLs), are atypical sphingolipids that have historically been studied for their cytotoxic effects in pathological conditions such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. However, emerging evidence reveals that these molecules possess distinct biological functions in non-pathological states. This technical guide provides an in-depth overview of the current understanding of 1-doxSO's physiological roles, focusing on its synthesis, metabolism, and function as a signaling molecule. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction: Beyond Toxicity

1-Deoxysphingolipids are synthesized by the enzyme serine palmitoyltransferase (SPT) when it utilizes L-alanine instead of its canonical substrate, L-serine.[1][2] A defining structural feature of 1-deoxySLs is the absence of a hydroxyl group at the C1 position, which prevents their conversion into complex sphingolipids and renders them resistant to canonical degradation pathways.[1][3] While their accumulation is linked to cellular stress and toxicity, recent studies have uncovered specific, regulated functions under normal physiological conditions. This guide focuses on these non-pathological roles, offering a resource for researchers in cellular biology, lipidomics, and drug development.

Biosynthesis and Metabolism of this compound

The synthesis of 1-doxSO begins with the condensation of palmitoyl-CoA and L-alanine by SPT, forming 1-deoxysphinganine (1-doxSA).[3] This reaction is a deviation from the canonical sphingolipid pathway where L-serine is used to produce sphinganine. 1-doxSA is the precursor to all 1-deoxySLs.[4] It can be subsequently N-acylated to form 1-deoxy-dihydroceramides.[3]

A key metabolic step is the introduction of a double bond into 1-doxSA to form 1-doxSO. Unlike canonical sphingolipids which typically have a (4E) double bond, native 1-doxSO possesses a double bond at the Δ14 position with a Z-configuration (14Z).[2][5] This structural distinction highlights that 1-deoxySLs are metabolized differently from their canonical counterparts.[2]

While initially considered "dead-end" metabolites due to their inability to be degraded via the canonical sphingolipid pathway, it has been discovered that 1-deoxySLs can be metabolized.[3] This degradation is mediated by a cytochrome P450-dependent pathway, specifically involving CYP4F enzymes.[3]

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Persistence of a Metabolic Aberration: A Technical Guide to 1-Deoxysphingosine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of 1-deoxysphingolipids (1-deoxySLs), a class of atypical and neurotoxic sphingolipids, represents a fascinating yet concerning facet of lipid biology.[1][2] Formed through a conserved promiscuity of the enzyme serine palmitoyltransferase (SPT), these lipids are implicated in a growing spectrum of debilitating human diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and amyotrophic lateral sclerosis (ALS).[3][4][5][6][7] This technical guide provides an in-depth exploration of the evolutionary conservation of 1-deoxySL metabolism, detailing its synthesis, degradation, and pathophysiological signaling. We present a comprehensive summary of quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the core pathways to serve as a critical resource for researchers and drug development professionals in this field.

Introduction: An Evolutionary Conserved Metabolic Error

The synthesis of canonical sphingolipids, essential components of eukaryotic cell membranes, is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses L-serine with palmitoyl-CoA.[8] However, a conserved feature of SPT across mammalian species is its ability to utilize L-alanine as an alternative substrate, leading to the formation of 1-deoxysphinganine (1-deoxySA), the precursor to all 1-deoxySLs.[1][2] This inherent enzymatic promiscuity, while likely representing an evolutionary relic, has profound pathological consequences when 1-deoxySL levels become elevated.[1][3][6]

The defining structural feature of 1-deoxySLs is the absence of a hydroxyl group at the C1 position, which renders them resistant to canonical degradation pathways and leads to their accumulation in tissues.[3][4][5] This accumulation is the primary driver of their cytotoxicity, particularly in neurons, where they disrupt mitochondrial function, induce endoplasmic reticulum (ER) stress, and alter calcium homeostasis.[9][10][11][12][13]

This guide will delve into the conserved nature of the enzymes and pathways responsible for both the synthesis and a newly discovered degradation pathway of these toxic lipids, providing a framework for understanding their role in disease and for the development of novel therapeutic interventions.

The Conserved Pathway of 1-Deoxysphingolipid Synthesis